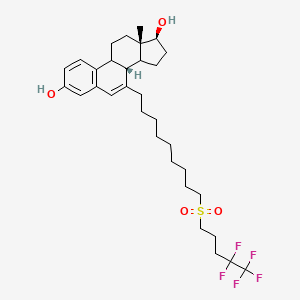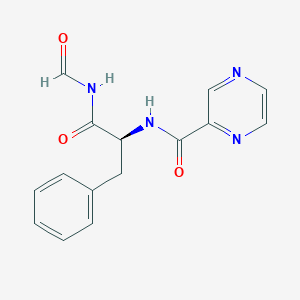
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves the reaction of pyrazine-2-carboxylic acid with (S)-2-amino-3-phenylpropanoic acid under specific conditions . The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Bortezomib impurities.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry.
作用機序
The mechanism of action of (S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is not well-documented. as an impurity of Bortezomib, it may interact with the proteasome pathway, similar to Bortezomib. Bortezomib inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Bortezomib: A proteasome inhibitor used in cancer treatment.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.
Ixazomib: An oral proteasome inhibitor used in multiple myeloma treatment.
Uniqueness
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is unique as it serves as an impurity marker for Bortezomib, aiding in the quality control of pharmaceutical formulations. Its presence and quantification are crucial for ensuring the safety and efficacy of Bortezomib-containing medications.
特性
分子式 |
C15H14N4O3 |
|---|---|
分子量 |
298.30 g/mol |
IUPAC名 |
N-[(2S)-1-formamido-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c20-10-18-14(21)12(8-11-4-2-1-3-5-11)19-15(22)13-9-16-6-7-17-13/h1-7,9-10,12H,8H2,(H,19,22)(H,18,20,21)/t12-/m0/s1 |
InChIキー |
BCJAPCRRTHYNJU-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC=O)NC(=O)C2=NC=CN=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC=O)NC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


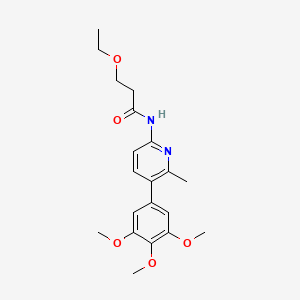
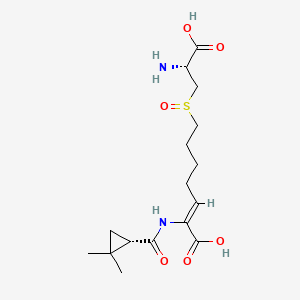
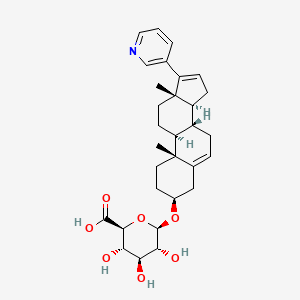
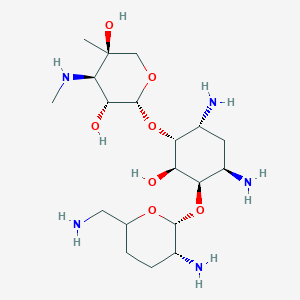
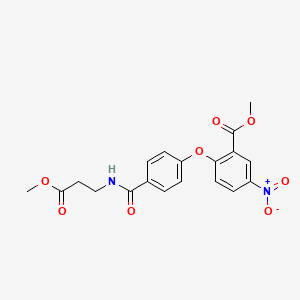

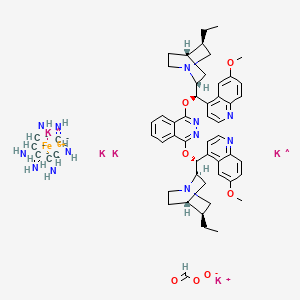
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
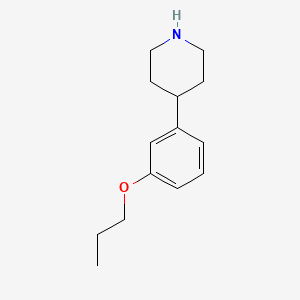
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
